Benzamidomethylboronic acid
Description
Benzamidomethylboronic acid (hypothetical structure based on nomenclature) is a boronic acid derivative featuring a benzamide group (-CONHPh) attached to a methylene bridge (-CH2-) linked to the boronic acid (-B(OH)2) moiety. This structure combines the electrophilic boron center, critical for Suzuki-Miyaura cross-coupling reactions, with the benzamide group, which may enhance biological interactions (e.g., enzyme inhibition) or modify solubility .
Properties
CAS No. |
64577-65-7 |
|---|---|
Molecular Formula |
C8H10BNO3 |
Molecular Weight |
178.98 g/mol |
IUPAC Name |
benzamidomethylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-8(10-6-9(12)13)7-4-2-1-3-5-7/h1-5,12-13H,6H2,(H,10,11) |
InChI Key |
WMIKIKOIDGVEQQ-UHFFFAOYSA-N |
SMILES |
B(CNC(=O)C1=CC=CC=C1)(O)O |
Canonical SMILES |
B(CNC(=O)C1=CC=CC=C1)(O)O |
Synonyms |
benzamidomethaneboronic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among boronic acid derivatives influence their reactivity, stability, and applications:
*Hypothetical structure inferred from nomenclature rules .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Substituents : Fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) exhibit accelerated reaction rates in Suzuki-Miyaura couplings due to increased electrophilicity of the boron center .
- Steric Effects : Bulky groups like benzylcarbamoyl (CAS 625470-96-4) may reduce coupling efficiency by hindering transmetalation steps .
- Solubility : Methoxymethyl (CAS 279262-11-2) and carbamoyl groups enhance aqueous solubility, facilitating homogeneous reaction conditions .
Stability and Handling
- Hydrolytic Stability : Electron-deficient boronic acids (e.g., fluorinated derivatives) are less prone to hydrolysis than electron-rich analogs .
Key Research Findings
- Synthetic Utility : Methoxymethyl-substituted boronic acids (CAS 279262-11-2) are prioritized in drug synthesis for their balance of reactivity and solubility .
- Biological Screening : Carbamoyl-bearing derivatives (e.g., CAS 373384-14-6) demonstrate >90% inhibition in preliminary kinase assays .
- Industrial Relevance : Halogenated boronic acids are critical in agrochemical research for their stability under harsh conditions .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in boronic acid toxicity studies?
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